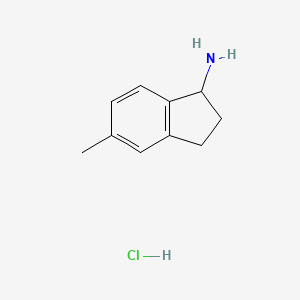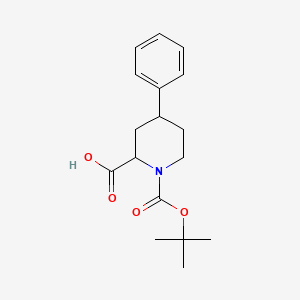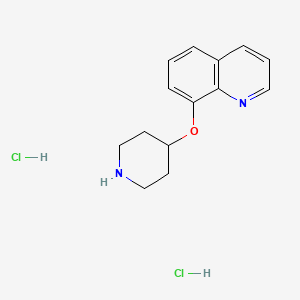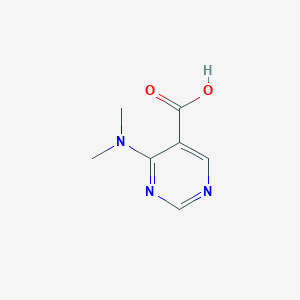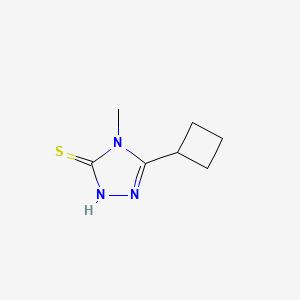
5-cyclobutyl-4-methyl-4H-1,2,4-triazole-3-thiol
Vue d'ensemble
Description
5-cyclobutyl-4-methyl-4H-1,2,4-triazole-3-thiol is a compound with the molecular formula C7H11N3S . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of 5-cyclobutyl-4-methyl-4H-1,2,4-triazole-3-thiol can be inferred from its IUPAC name and molecular formula. The compound contains a 1,2,4-triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The ring is substituted at the 5-position with a cyclobutyl group, at the 4-position with a methyl group, and at the 3-position with a thiol group .Applications De Recherche Scientifique
Antibacterial Agents
Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . They have been proven to have significant antibacterial activity . This makes “5-cyclobutyl-4-methyl-4H-1,2,4-triazole-3-thiol” a potential candidate for the development of new antibacterial agents.
Antifungal Agents
Triazole derivatives containing alkynyl side chains have been synthesized and their antifungal activity towards Cryptococcus and Candida species were evaluated . This suggests that “5-cyclobutyl-4-methyl-4H-1,2,4-triazole-3-thiol” could also be developed as an antifungal agent.
Antiviral Agents
1,2,4-triazole-3-carboxamide derivatives have been found effective against DNA and RNA viruses . Therefore, “5-cyclobutyl-4-methyl-4H-1,2,4-triazole-3-thiol” could potentially be used in the development of antiviral drugs.
Treatment of Chagas Disease
3,4,5-triphenyl-1,2,4-triazole derivatives are very effective against Chagas disease, also known as sleeping sickness . This suggests that “5-cyclobutyl-4-methyl-4H-1,2,4-triazole-3-thiol” could be explored for its potential in treating this disease.
DNA Marker Detection
1H-1,2,4-Triazole-3-thiol has been used in a study to design a surface enhanced Raman scattering based probe for fast and accurate detection of DNA markers . This indicates that “5-cyclobutyl-4-methyl-4H-1,2,4-triazole-3-thiol” could be used in similar applications for DNA marker detection.
Catalyst in Organic Synthesis
1,2,4-triazoles have been used as a directing group for Ru-catalyzed C-H arylation . This suggests that “5-cyclobutyl-4-methyl-4H-1,2,4-triazole-3-thiol” could be used as a catalyst in organic synthesis.
Orientations Futures
The future directions for the study of 5-cyclobutyl-4-methyl-4H-1,2,4-triazole-3-thiol and related compounds could involve further exploration of their synthesis, chemical properties, and potential applications. For instance, the synthesis of new 1,2,4-triazole derivatives and their evaluation for antimicrobial activity could be a promising area of research .
Mécanisme D'action
The mode of action of these compounds can involve interactions with their targets that lead to changes in cellular processes. For example, some 1,2,4-triazole derivatives have been found to exhibit excellent potency towards certain receptors .
In terms of pharmacokinetics, the ADME properties of these compounds can be influenced by factors such as their molecular weight, solubility, and the presence of functional groups .
The result of action of these compounds at the molecular and cellular level can vary widely, depending on their specific targets and the pathways they affect .
The action environment, including factors like pH, temperature, and the presence of other molecules, can influence the action, efficacy, and stability of these compounds .
Propriétés
IUPAC Name |
3-cyclobutyl-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c1-10-6(5-3-2-4-5)8-9-7(10)11/h5H,2-4H2,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNJXCLJSCQYJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclobutyl-4-methyl-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



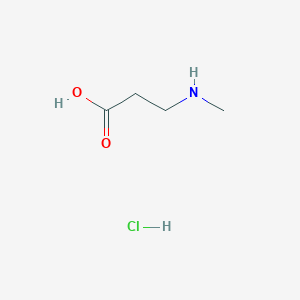
![N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]acetamide](/img/structure/B1419443.png)
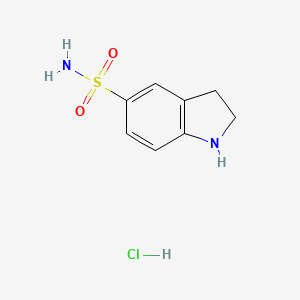
![2-[4-(1-Cyano-1-methylethyl)piperazin-1-yl]-2-methylpropanenitrile](/img/structure/B1419447.png)


![4-[(2-Phenoxyethyl)amino]butanoic acid hydrochloride](/img/structure/B1419452.png)
![2-{[(2-Methylphenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1419454.png)

